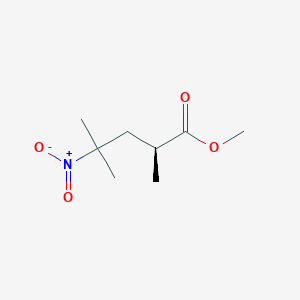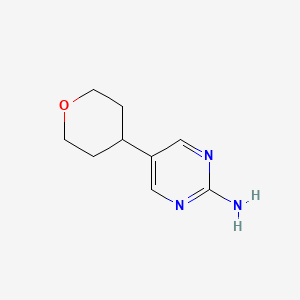
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde under acidic conditions to form the corresponding alcohol. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic catalysts such as hydrochloric acid.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrochloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly in the context of neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis.
Uniqueness
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-4-2-3-7(5-8)6-9;/h3,9H,2,4-6H2,1H3;1H |
Clé InChI |
JCYBKFSSQCDBCL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)


![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11742698.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742704.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11742738.png)
![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742747.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1H-pyrazol-4-amine](/img/structure/B11742757.png)
